An In-depth Technical Guide to the Mechanism of Action of 5-Methoxy-1-methyl-1H-indazol-3-amine
An In-depth Technical Guide to the Mechanism of Action of 5-Methoxy-1-methyl-1H-indazol-3-amine
Abstract
This technical guide provides a comprehensive analysis of the current understanding of the mechanism of action of 5-Methoxy-1-methyl-1H-indazol-3-amine (CAS: 1239662-96-4), a synthetic N-methylated indazole derivative.[1][2] Structurally designed as a bioisosteric analog of the potent serotonergic psychedelic 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT), this compound has been a subject of interest for its potential to modulate the serotonin system.[3] This guide synthesizes the available pharmacological data, contextualizes it within the broader chemical class of indazoles, and elucidates the key experimental findings that have shaped our understanding of its molecular interactions. Contrary to initial hypotheses based on structural analogy, direct experimental evidence reveals that 5-Methoxy-1-methyl-1H-indazol-3-amine is a markedly weak agonist at the serotonin 2A (5-HT2A) receptor.[3] This finding redirects the focus of its potential mechanism of action towards other targets, a notion supported by the well-documented promiscuity of the indazole scaffold in binding to a diverse range of protein targets, most notably protein kinases.[4][5][6] This document will delve into the foundational pharmacology, present the critical experimental data, and explore the plausible, yet currently unconfirmed, alternative mechanisms of action for this compound, providing a nuanced perspective for researchers in pharmacology and drug development.
Introduction: The Rationale Behind an Indazole Analog of 5-MeO-DMT
The indole nucleus is a cornerstone of many biologically active compounds, including the neurotransmitter serotonin and the potent psychedelic 5-MeO-DMT.[3] The latter is a powerful agonist at the 5-HT2A receptor, mediating profound changes in perception and mood.[3] In the quest for novel therapeutics, particularly for psychiatric and neurological disorders, the strategy of bioisosteric replacement is frequently employed to improve pharmacokinetic and pharmacodynamic properties. The indazole ring is a well-established bioisostere of the indole ring, often conferring superior metabolic stability, oral bioavailability, and plasma clearance.[3][7]
5-Methoxy-1-methyl-1H-indazol-3-amine was synthesized as a structural analog of 5-MeO-DMT, with the core indole motif replaced by a 1-methyl-indazole system. This substitution was intended to probe the structure-activity relationships at serotonin receptors and potentially develop novel agonists with improved drug-like properties.[3]
Primary Pharmacological Target: The Serotonin 5-HT2A Receptor
Given its design, the primary hypothesized mechanism of action for 5-Methoxy-1-methyl-1H-indazol-3-amine was agonism at the serotonin 5-HT2 receptor subtypes, particularly the 5-HT2A receptor. However, direct functional testing has cast significant doubt on this initial hypothesis.
Functional Activity at 5-HT2 Receptor Subtypes
In a key study by Maurer et al. (2024), the functional activity of 5-Methoxy-1-methyl-1H-indazol-3-amine (referred to as compound 11 in the study) was assessed using calcium mobilization assays in cell lines stably expressing human 5-HT2A, 5-HT2B, and 5-HT2C receptors.[3] The results demonstrated that while the direct 1H-indazole analog of 5-MeO-DMT (compound 6a ) displayed low micromolar activity at 5-HT2A, the N-methylation at the 1-position of the indazole ring in 5-Methoxy-1-methyl-1H-indazol-3-amine led to a significant drop in potency.[3] The study explicitly states that the 1-methyl analog was "markedly less potent at 5-HT2A" compared to both 5-MeO-DMT and the non-methylated indazole analog.[3]
While quantitative EC50 values for 5-Methoxy-1-methyl-1H-indazol-3-amine were not provided in the publication, the qualitative description points towards a very weak partial agonistic or even antagonistic profile at the 5-HT2A receptor. This finding is critical as it suggests that the primary mechanism of action is unlikely to be mediated by potent 5-HT2A receptor activation.
Structure-Activity Relationship (SAR) Insights
The diminished potency of the 1-methyl analog compared to the 1H-indazole analog highlights the sensitivity of the 5-HT2A receptor binding pocket to substitution on the indazole core. The addition of the methyl group at the N1 position may introduce steric hindrance or alter the electronic properties of the indazole ring system in a way that is unfavorable for optimal interaction with the receptor's key amino acid residues.
Experimental Protocols: Assessing 5-HT2A Receptor Activity
The following is a generalized protocol for a calcium mobilization assay, a common method for evaluating the functional activity of Gq-coupled GPCRs like the 5-HT2A receptor.
Calcium Mobilization Assay Workflow
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Cell Culture: Stably transfected CHO or HEK293 cells expressing the human 5-HT2A receptor are cultured to confluency in appropriate media.
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Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.
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Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for a specified time at 37°C.
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Compound Preparation: A serial dilution of 5-Methoxy-1-methyl-1H-indazol-3-amine and a reference agonist (e.g., serotonin or 5-MeO-DMT) is prepared.
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Signal Measurement: The microplate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken before the automated addition of the test compounds.
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Data Acquisition: Following compound addition, the fluorescence intensity is measured kinetically over time to detect the transient increase in intracellular calcium.
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Data Analysis: The peak fluorescence response is normalized to the baseline and plotted against the compound concentration to generate a dose-response curve, from which the EC50 and Emax values can be determined.
Caption: Hypothetical kinase inhibition by 5-Methoxy-1-methyl-1H-indazol-3-amine.
Synthesis Overview
The synthesis of 5-Methoxy-1-methyl-1H-indazol-3-amine has been reported, proceeding through a multi-step sequence starting from a commercially available carboxylic acid. [3]
Caption: Simplified synthetic scheme for 5-Methoxy-1-methyl-1H-indazol-3-amine. [3]
Conclusion and Future Directions
The available evidence strongly indicates that 5-Methoxy-1-methyl-1H-indazol-3-amine is not a potent 5-HT2A receptor agonist, which was its initial design hypothesis. [3]The N-methylation of the indazole core significantly diminishes its activity at this target. Therefore, any biological effects of this compound are unlikely to be primarily driven by this mechanism.
For a complete understanding of its mechanism of action, future research should focus on:
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Broad Target Screening: Profiling the compound against a wide range of receptors, enzymes, and ion channels, with a particular emphasis on a comprehensive kinase panel.
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Quantitative Pharmacological Characterization: If any significant off-target activity is identified, detailed pharmacological studies should be conducted to determine its potency (Ki, IC50, EC50) and efficacy (Emax).
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In Vivo Studies: Should a potent and relevant molecular target be identified, in vivo studies would be necessary to correlate the molecular mechanism with a physiological or behavioral phenotype.
References
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Maurer, M. A., et al. (2024). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters. Available at: [Link]
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Cai, H., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. Available at: [Link]
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Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3935. Available at: [Link]
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PubChem. 5-methoxy-1h-indazol-3-amine. Available at: [Link]
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Zhang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry, 12(6), 992-1002. Available at: [Link]
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Maurer, M. A., et al. (2024). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters. Available at: [Link]
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Imbimbo, B. P., et al. (2012). Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands. Journal of Medicinal Chemistry, 55(2), 895-908. Available at: [Link]
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Gaikwad, D. D., et al. (2015). Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ChemInform, 46(6). Available at: [Link]
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Imbimbo, B. P., et al. (2014). Inhibitors of Intracellular Signaling Pathways that Lead to Stimulated Epidermal Pigmentation: Perspective of Anti-Pigmenting Agents. International Journal of Molecular Sciences, 15(5), 8293-8315. Available at: [Link]
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Wang, Y., et al. (2020). Optimization of 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329. Available at: [Link]
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